molecular formula C18H19NO4 B2491985 ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 107752-85-2

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B2491985
CAS RN: 107752-85-2
M. Wt: 313.353
InChI Key: QXZCEKVRMZMOKL-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their potential in medicinal chemistry, particularly in the development of anticancer agents. The rapid development of drug resistance in cancer treatment necessitates the discovery of compounds that can overcome such resistance, with ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives showing promise in this area. These compounds are studied for their ability to synergize with various cancer therapies and selectively kill drug-resistant cells over parent cancer cells through mechanisms such as apoptosis induction (Das et al., 2009).

Synthesis Analysis

The synthesis of these compounds involves multi-component reactions that allow for the incorporation of different substituents, affecting their biological activity. For instance, a three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin has been reported, leading to the formation of structurally related compounds. The crystal and molecular structure of one such derivative was determined by X-ray analysis, providing insights into the stereochemistry and conformation of these molecules (Dmitriev et al., 2015).

Molecular Structure Analysis

The detailed molecular structure analysis, including single-crystal X-ray diffraction studies, offers deep insights into the arrangement and bonding patterns within these compounds. Such analyses facilitate understanding of their reactivity and interaction with biological targets (Radwan et al., 2020).

Scientific Research Applications

  • Reactivity with N-nucleophiles : Research by Shcherbakov, Burgart, and Saloutin (2013) on related compounds demonstrates the reactivity of ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate with primary amines. This reactivity leads to chromone-coumarin rearrangement and other complex reactions, highlighting its potential in organic synthesis (Shcherbakov, Burgart, & Saloutin, 2013).

  • Synthesis of 4H-chromene derivatives : Boominathan et al. (2011) discuss an atom economical synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. These derivatives have medicinal promise, suggesting applications in drug development (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

  • Structure-activity relationship in cancer therapy : A study by Das et al. (2009) focuses on the structure-activity relationship of similar compounds and their role in overcoming drug resistance in cancer cells. This research underscores the potential of these compounds in developing new cancer therapies (Das et al., 2009).

  • Synthesis method development : Litvinov and Shestopalov (2009, 2010) developed a method for synthesizing 5,7,8,9-tetrahydro-4H,6H-chromeno[2,3-d][1,3]oxazin-4-ones using ethyl 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates. This method can contribute to the efficient production of these compounds (Litvinov & Shestopalov, 2009) (Litvinov & Shestopalov, 2010).

  • Green synthesis approaches : Kiyani and Ghorbani (2014) describe an environmentally friendly synthesis of 4H-chromenes and 4H-pyrans, including derivatives of ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. Their method emphasizes sustainable and efficient synthesis (Kiyani & Ghorbani, 2014).

Future Directions

The synthesis and study of this compound and related structures continue to be an area of interest due to their potential biological activities. Future research may focus on improving synthetic methods, exploring new reactions, and investigating potential applications in various fields .

properties

IUPAC Name

ethyl 2-amino-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-22-18(21)16-14(11-7-4-3-5-8-11)15-12(20)9-6-10-13(15)23-17(16)19/h3-5,7-8,14H,2,6,9-10,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZCEKVRMZMOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,3-cyclohexane dione (0.56 g, 5.0 mmole) in hot ethanol (10 ml) was added ethyl trans-a-cyanocinnamate (1.0 g, 5.0 mmole) and the mixture heated at reflux for 18 h. The mixture was cooled to room temperature, filtered and washed with ethanol to provide the desired product (1.30 g, 83%) as a white powder. 1H NMR (400 MHz; CDCl3) d 7.29-7.0 (m, 5H); 6.2 (bs, 2H); 4.72 (s, 1H); 4.09-3.96 (m, 2H); 2.64-2.48 (m, 2H); 2.40-2.26 (m, 2H); 2.06-1.88 (m, 2H); 1.14 (t, 3H, J=7.4 Hz). LC MS shows MH+ at 314.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
83%

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